molecular formula C19H16ClN3O2 B11381542 N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11381542
M. Wt: 353.8 g/mol
InChI Key: MMJUIEWORBNDPM-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chloro and methyl groups on the phenyl rings adds to its chemical diversity and potential reactivity.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-6-8-14(9-7-12)23-11-10-17(24)18(22-23)19(25)21-16-5-3-4-15(20)13(16)2/h3-11H,1-2H3,(H,21,25)

InChI Key

MMJUIEWORBNDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-2-methylaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The purification process often involves recrystallization or chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence its binding affinity and specificity for these targets. The pyridazine ring may also play a role in its mechanism of action by providing a scaffold for interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: shares structural similarities with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and methyl groups

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available research on its biological effects, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the following:

  • Molecular Formula : C21H19ClN2O2
  • Molecular Weight : 364.84 g/mol
  • IUPAC Name : this compound

The structure includes a dihydropyridazine core, which is pivotal in determining its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine have demonstrated antioxidant properties. These properties are essential in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

2. Enzyme Inhibition

The compound shows potential as an inhibitor of various enzymes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which is beneficial in treating Alzheimer's disease. The compound exhibits moderate inhibition with an IC50 value indicative of its potential therapeutic application.
  • Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in neurotransmission and may be targeted for Alzheimer's treatment. The compound's inhibitory action on BChE also suggests its relevance in this context.

3. Neuroprotective Effects

Studies have shown that the compound may possess neuroprotective effects against neurotoxicity induced by beta-amyloid peptides and oxidative stress. This is particularly relevant for Alzheimer's disease and other neurodegenerative conditions.

Structure-Activity Relationship (SAR)

The biological activity of N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine can be influenced by modifications in its structure:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances enzyme inhibition
Methyl GroupsModulate lipophilicity and potency
Dihydropyridazine CoreEssential for biological activity

Case Study 1: Neuroprotection Against Aβ Toxicity

In a study examining the protective effects against Aβ-induced toxicity in neuronal cells, N-(3-chloro-2-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine was shown to reduce cell death and oxidative stress markers significantly, suggesting its potential as a therapeutic agent for Alzheimer’s disease .

Case Study 2: Enzyme Inhibition Profile

Another study evaluated the compound's inhibition profile against human acetylcholinesterase and butyrylcholinesterase. The results indicated that it possesses moderate inhibitory effects with IC50 values that suggest efficacy comparable to known inhibitors used in clinical settings .

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